molecular formula C9H7NO3 B189195 2-(1,2-Benzisoxazol-3-yl)acetic acid CAS No. 4865-84-3

2-(1,2-Benzisoxazol-3-yl)acetic acid

Cat. No.: B189195
CAS No.: 4865-84-3
M. Wt: 177.16 g/mol
InChI Key: BVSIAYQIMUUCRW-UHFFFAOYSA-N
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Scientific Research Applications

2-(1,2-Benzisoxazol-3-yl)acetic acid has several scientific research applications:

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

Benzisoxazole analogues are a privileged scaffold in biological chemistry and affirmed in the increased number of investigations on benzisoxazole-embedded pharmacological molecules . The distinct benzisoxazole molecules also exhibit promising anti-glycation, anticancer, antibacterial, anti-inflammatory and other activities . This overview focuses on the current status of medicinal chemistry in terms of a comprehensive and broad overview of the many benzisoxazole analogues, as well as their appearances as initial building blocks in a variety of core structures to support trials in therapeutic applications .

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,2-Benzisoxazol-3-yl)acetic acid typically involves the reaction of benzisoxazole derivatives with acetic acid or its derivatives. One common method includes the reaction of benzisoxazole with bromoacetic acid in the presence of a base such as sodium hydroxide . The reaction proceeds through nucleophilic substitution, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions to maximize yield and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .

Chemical Reactions Analysis

Types of Reactions

2-(1,2-Benzisoxazol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,2-Benzisoxazol-3-yl)acetic acid is unique due to its specific structure, which allows it to interact effectively with neuronal ion channels. This interaction is crucial for its anticonvulsant properties, making it a valuable compound in the development of new therapeutic agents .

Properties

IUPAC Name

2-(1,2-benzoxazol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO3/c11-9(12)5-7-6-3-1-2-4-8(6)13-10-7/h1-4H,5H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVSIAYQIMUUCRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NO2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80306794
Record name 2-(1,2-Benzisoxazol-3-yl)acetic acid
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Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4865-84-3
Record name 1,2-Benzisoxazole-3-acetic acid
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Record name NSC 179803
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Record name 2-(1,2-Benzisoxazol-3-yl)acetic acid
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Record name 1,2-Benzisoxazole-3-acetic acid
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Synthesis routes and methods I

Procedure details

A mixture of hydroxylamine sulfate (344.0 g), water (904 ml) and a 25% aqueous sodium hydroxide solution (456 ml) is stirred, and thereto are added 4-hydroxycoumarin (168.0 g) and ethylenediaminetetraacetic acid disodium salt dihydrate (3.2 g), and the mixture is stirred with heating at 84° C.-86° C. for 4 hours. The reaction mixture is cooled, and thereto is added 1,2-dichloroethane (240 ml). The mixture is stirred, and the aqueous layer is collected. The pH value of the aqueous layer is adjusted to pH 1-2 with 25% sulfuric acid, and the precipitated crystals are collected by filtration, washed with water, and dried with air at 60° C. for 15 hours to give 1,2-benzisoxazole-3-acetic acid (170.4 g).
Quantity
344 g
Type
reactant
Reaction Step One
Name
Quantity
904 mL
Type
reactant
Reaction Step One
Quantity
456 mL
Type
reactant
Reaction Step Two
Quantity
168 g
Type
reactant
Reaction Step Three
Name
ethylenediaminetetraacetic acid disodium salt dihydrate
Quantity
3.2 g
Type
catalyst
Reaction Step Three
Quantity
240 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

Hydroxycoumarin (5) is treated with hydroxylamine to obtain benzo[d]isoxazol-3-yl-acetic acid (6) which is brominated at the alpha position to give benzo[d]isoxazol-3-yl-bromoacetic acid (7) from which 3-bromomethyl-benzo[d]isoxazole (8) is obtained by decarboxylation. The development of this process is limited in that the starting intermediate (1) is not commercially available and therefore the preparation of zonisamide is very complex. In fact, Posner reaction for the preparation of acid (6) requires the use of metal sodium. Moreover, when metal sodium is used in alcoholic solution, besides acid (6) also remarkable amounts of O-hydroxy-acetophenone-oxime as by-product are obtained. Furthermore, the decarboxylation reaction to give compound (8) requires drastic conditions, namely the presence of a large excess of 50% sulfuric acid and reflux temperature, and the resulting product is thus difficult to be isolated.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Synthesis routes and methods III

Procedure details

Hydroxylamine hydrochloride (7.5 g, 107.93 mmol) is added to a solution of hydroxy coumarin (5 g, 30.84 mmol) in MeOH (50 mL) at rt. Sodium acetate (8.8 g, 107.93 mmol) is added portionwise in 1.5 h. The reaction is stirred for 1.5 h at rt and then is heated at reflux overnight. Volatiles are evaporated, water is added and the mixture is cooled with ice-water bath. The aqueous layer is acidified to pH=3 with 4N HCl. A precipitate is filtered out and washed several times with water. The precipitate is dried under reduce pressure at 50° C. to give benzo[d]isoxazol-3-yl-acetic acid (4.3 g, 78%)
Quantity
7.5 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
8.8 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 2
2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 3
2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 4
Reactant of Route 4
2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 5
2-(1,2-Benzisoxazol-3-yl)acetic acid
Reactant of Route 6
2-(1,2-Benzisoxazol-3-yl)acetic acid

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